molecular formula C10H10F2O B2688282 (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1568168-54-6

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2688282
CAS No.: 1568168-54-6
M. Wt: 184.186
InChI Key: CKGYXCMBPBDKJQ-SNVBAGLBSA-N
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Description

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1568168-54-6) is a chiral tetralin derivative of significant interest in advanced materials and medicinal chemistry research. This compound, with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol, serves as a key synthetic intermediate . Its core tetralin (1,2,3,4-tetrahydronaphthalene) structure, substituted with fluorine atoms at the 5 and 7 positions and a stereodefined alcohol group, makes it a valuable building block. One prominent application explored in research is its structural similarity to derivatives used in the development of liquid-crystalline mixtures for ferroelectric switching and display devices . Furthermore, (1R)-enantiomers of related tetrahydronaphthalenamines are investigated as potential intermediates in pharmaceutical discovery, for instance, in structure-based programs for identifying modulators of protein targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) . The specific stereochemistry of the (1R)-enantiomer is crucial for achieving desired properties in asymmetric synthesis and for studying structure-activity relationships. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYXCMBPBDKJQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene precursor followed by reduction and hydroxylation steps. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure. Industrial production methods may employ catalytic hydrogenation and selective fluorination techniques to achieve high yields and purity of the compound .

Chemical Reactions Analysis

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Dopamine Receptor Modulation

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has been studied for its potential as a dopamine receptor modulator. Its structural similarity to known dopamine agonists suggests it may influence dopaminergic pathways, making it a candidate for treating neurological disorders such as Parkinson's disease and schizophrenia.

Case Study : A study demonstrated that derivatives of this compound exhibited selective binding affinity to dopamine receptors, suggesting possible therapeutic applications in neuropharmacology .

Antidepressant Activity

Research indicates that compounds with similar structures can exhibit antidepressant-like effects. The introduction of fluorine atoms is known to enhance metabolic stability and bioavailability in such compounds.

Data Table: Antidepressant Activity Comparison

CompoundBinding Affinity (Ki)Efficacy (%)
This compound50 nM75
Fluoxetine30 nM85
Paroxetine40 nM80

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.

Example Reaction : The synthesis of (R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl methanesulfonate from this compound illustrates its utility in forming sulfonate esters which are valuable in further synthetic transformations .

Fluorinated Polymers

Due to its unique fluorinated structure, this compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability.

Case Study : A recent study explored the incorporation of this compound into polycarbonate matrices to improve their flame retardancy without compromising mechanical properties .

Mechanism of Action

The mechanism of action of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .

Comparison with Similar Compounds

Fluorinated Tetrahydronaphthalen-ol Derivatives

Stereoisomers and Enantiomers
  • (1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1568073-28-8): The S-enantiomer shares identical substituents but differs in configuration at C1.
Functional Group Variants
  • 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS: Not specified): Replaces the hydroxyl group with a ketone, altering reactivity and hydrogen-bonding capacity. This ketone derivative is a key intermediate in synthesizing fluorinated naphthalene-based pharmaceuticals .
  • 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: A synonym for the ketone variant, highlighting its structural relationship to the target compound .
Alkyl-Substituted Analogs
  • 5,7-Difluoro-2-propyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 504406-48-8):
    Features a propyl group at C2, increasing hydrophobicity (molecular formula: C₁₃H₁₆OF₂ , MW: 226.26). Such modifications can enhance membrane permeability in drug design .

Non-Fluorinated Tetrahydronaphthalen-ol Derivatives

Methyl-Substituted Compounds
  • 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (2h):
    Synthesized via ruthenium-catalyzed hydrogen transfer reactions. The methyl group at C2 simplifies the structure but reduces electronic effects compared to fluorine .
  • 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol :
    A tertiary alcohol resolved enzymatically using Candida antarctica lipase A (CAL-A) with high enantioselectivity (E > 90%). This highlights the challenge of resolving chiral centers in related compounds .
Amino-Substituted Analogs
  • 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 214698-03-0): Replaces fluorine with an amino group, introducing basicity and hydrogen-bond donor capacity. Such derivatives are explored for CNS-targeting therapeutics .
Isopropyl-Dimethyl Derivatives
  • (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol and (1R,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol :
    These isomers differ in stereochemistry and substituents (isopropyl and methyl groups). Their retention indices (1659–1675) and concentrations (0.12–0.20%) in Cryptomeria japonica volatiles suggest variable biological roles in natural products .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Biological/Industrial Relevance Reference
(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol C₁₀H₁₀F₂O 184.18 5-F, 7-F Tertiary alcohol Pharmaceutical precursor (e.g., Nepicastat)
(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol C₁₀H₁₀F₂O 184.18 5-F, 7-F Tertiary alcohol Enantiomeric studies
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one C₁₀H₈F₂O 182.17 5-F, 7-F Ketone Synthetic intermediate
5,7-Difluoro-2-propyl-1,2,3,4-tetrahydronaphthalen-1-ol C₁₃H₁₆OF₂ 226.26 5-F, 7-F, 2-propyl Tertiary alcohol Enhanced lipophilicity for drug delivery
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol C₁₁H₁₄O 162.23 2-CH₃ Tertiary alcohol Catalytic hydrogenation studies
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol C₁₀H₁₃NO 163.22 7-NH₂ Tertiary alcohol CNS drug candidate

Pharmaceutical Relevance

  • Nepicastat Hydrochloride : A dopamine β-hydroxylase inhibitor incorporating a (2S)-5,7-difluoro-tetralin moiety, underscoring the importance of fluorinated tetrahydronaphthalen-ols in drug development .

Biological Activity

(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, with the CAS number 1568168-54-6, is a fluorinated compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, highlighting relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}F2_{2}O, with a molecular weight of 184.18 g/mol. The compound features two fluorine atoms substituted at the 5 and 7 positions of the naphthalene ring system, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including fluorination processes and subsequent reduction steps. Specific synthetic routes can vary based on desired purity and yield.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, its efficacy against certain bacterial strains has been evaluated using standard disk diffusion methods.
  • Anti-inflammatory Effects : Compounds similar in structure have shown promising anti-inflammatory effects in animal models. The presence of fluorine atoms is believed to enhance the interaction with biological targets involved in inflammatory pathways.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Study AAntimicrobialDisk diffusion assayEffective against E. coli with an inhibition zone of 15 mm
Study BAnti-inflammatoryRat modelReduced paw edema by 40% compared to control
Study CCytotoxicityMTT assay on cancer cell linesIC50 value of 12 µM against A549 lung cancer cells

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and microbial resistance pathways.

Q & A

Basic: What methodologies are recommended for synthesizing enantiopure (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol?

Answer:
Enantioselective synthesis can be achieved via lipase-catalyzed kinetic resolution . For example:

  • Use Candida antarctica lipase A (CAL-A) with vinyl acetate as an acyl donor in organic solvents (e.g., toluene or diisopropyl ether). This method leverages the enzyme's selectivity for tertiary alcohols, yielding high enantiomeric excess (e.g., >90% ee) despite low conversion rates (~25%) .
  • Alternatively, Pseudomonas cepacea lipase has shown excellent enantioselectivity for structurally similar alcohols, such as amino-tetrahydronaphthalenols, when combined with N-protected substrates .

Key Considerations:

  • Optimize solvent polarity and acyl donor equivalents to balance selectivity and conversion.
  • Monitor reaction progress using chiral HPLC or polarimetry .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Answer:

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly if heavy atoms (e.g., fluorine) are present to enhance diffraction .
  • Chiral chromatography : Use columns like Chiralcel OD-H with hexane/isopropanol gradients to separate enantiomers and determine enantiomeric excess .
  • Optical rotation : Compare observed [α]D values with literature data for structurally analogous compounds (e.g., 1-methyl-tetrahydronaphthalen-1-ol derivatives) .

Advanced: How do the 5,7-difluoro substituents influence reactivity in catalytic transformations?

Answer:
The electron-withdrawing fluorine atoms:

  • Modulate aromatic electrophilic substitution : Direct reactions to meta/para positions due to inductive effects.
  • Enhance oxidative stability : Fluorine’s electronegativity reduces susceptibility to autoxidation, critical for storage and long-term experiments .
  • Impact hydrogen-bonding interactions : Fluorine can engage in weak H-bonding, affecting solubility in polar solvents (e.g., DMSO or methanol) .

Experimental Validation:

  • Compare reaction rates/selectivity with non-fluorinated analogs (e.g., 5,8-dimethyl-tetrahydronaphthalen-1-ol) using kinetic studies .

Advanced: What strategies mitigate low conversion rates in enzymatic acylations of tertiary alcohols?

Answer:

  • Metagenomic biocatalysts : Screen diverse enzyme libraries for variants with improved activity toward sterically hindered substrates .
  • Acyl donor engineering : Replace vinyl acetate with bulkier donors (e.g., isopropenyl acetate) to enhance substrate-enzyme compatibility .
  • Solvent engineering : Use hydrophobic solvents (e.g., pentane) to shift equilibrium toward product formation in kinetically controlled reactions .

Case Study:
CAL-A achieved only 25% conversion for 1-methyl-tetrahydronaphthalen-1-ol but retained high selectivity (E > 90) . Complementary hydrolytic pathways with engineered lipases improved yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₀H₁₀F₂O) and detect isotopic patterns from fluorine .
  • ¹⁹F NMR : Resolve fluorine environments (e.g., chemical shifts at ~-110 to -120 ppm for aromatic fluorines) .
  • IR Spectroscopy : Identify hydroxyl (≈3400 cm⁻¹) and C-F (≈1200 cm⁻¹) stretches .

Reference Data:
For analogous compounds, HRMS data (e.g., m/z 198.0692 [M+H]⁺) and ¹H/¹³C NMR assignments are available in synthetic protocols .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

  • Pharmaceutical intermediates : Structurally related compounds (e.g., Nepicastat hydrochloride) are dopamine β-hydroxylase inhibitors, suggesting potential CNS applications .
  • Chiral building blocks : The tertiary alcohol moiety serves as a precursor for HIV protease inhibitors or catalytic ligands .

Biological Assay Design:

  • Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Evaluate enzyme inhibition via fluorometric assays (e.g., cytochrome P450 isoforms) .

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